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Introduction

Fosdagrocorat (PF-04171327) is a novel, non-steroidal, selective glucocorticoid receptor
modulator (SGRM) that was under investigation for the treatment of rheumatoid arthritis (RA).
As a dissociated agonist of the glucocorticoid receptor (GR), fosdagrocorat was designed to
preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of
genes associated with metabolic side effects, a common limitation of traditional glucocorticoid
therapy. This technical guide provides an in-depth analysis of the early clinical trial results for
fosdagrocorat, presenting quantitative data, detailed experimental protocols, and
visualizations of the underlying biological pathways and study designs.

Core Mechanism of Action: Dissociated
Glucocorticoid Receptor Agonism

Fosdagrocorat is a prodrug that is converted to its active metabolite, dagrocorat (PF-
00251802).[1] The therapeutic rationale for fosdagrocorat is based on the differential
modulation of the glucocorticoid receptor's downstream signaling pathways.[2][3] Upon binding
to the GR, conventional glucocorticoids induce a conformational change that leads to both:

o Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory
transcription factors such as NF-kB and AP-1. This is considered the primary mechanism for
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the anti-inflammatory effects of glucocorticoids.[2]

e Transactivation: The GR homodimer binds to glucocorticoid response elements (GRES) in
the promoter regions of target genes, leading to their transcription. This process is
associated with many of the adverse effects of glucocorticoids, including metabolic
dysregulation.[2][4]

Fosdagrocorat is designed to favor the transrepression pathway, thereby uncoupling the
desired anti-inflammatory effects from the undesirable metabolic side effects.[5]
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Fosdagrocorat's Dissociated Mechanism of Action
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Phase Il Clinical Trial Program

Two key Phase Il studies have evaluated the efficacy and safety of fosdagrocorat in patients
with rheumatoid arthritis.

Study A9391005 (NCT00938587)

This was a 2-week, multicenter, double-blind, parallel-group, active- and placebo-controlled
study.[6][7]

» Patient Population: 86 patients with active rheumatoid arthritis on a stable background of
methotrexate.[6]

e Randomization: Patients were randomized in a 1:1:1:1 ratio to one of four treatment arms.[6]

e Treatment Arms:

[¢]

Fosdagrocorat 10 mg once daily

[e]

Fosdagrocorat 25 mg once daily

o

Prednisone 5 mg once daily

[¢]

Placebo once daily[6]

e Primary Outcome: Change from baseline in Disease Activity Score of 28 joints (DAS28-4[C-
reactive protein (CRP)]) at week 2.[6]

o Secondary Outcomes: American College of Rheumatology (ACR) response rates, change
from baseline in ACR core components, and Health Assessment Questionnaire Disability
Index (HAQ-DI).[6]
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Experimental Workflow for Study NCT00938587

Table 1: Primary Efficacy Endpoint at Week 2 (NCT00938587)[6]

Mean Change from Baseline in DAS28-
Treatment Group

4(CRP)
Fosdagrocorat 10 mg -1.69
Fosdagrocorat 25 mg -2.22%
Prednisone 5 mg -1.17
Placebo -0.96

*P < 0.05 vs. Placebo

TP < 0.001 vs. Prednisone 5 mg
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Table 2: Adverse Events (AEs) at Week 2 (NCT00938587)[6]

. . Patients
Patients with AEs . L .
Treatment Group (%) Discontinuing due Serious AEs (n)
0
to AEs (n)
Fosdagrocorat 10 mg 38% 2 0
Fosdagrocorat 25 mg 14% 0 0
Prednisone 5 mg 19% 0 0
Placebo 55% 2 0

Study A9391010 (NCT01393639)

This was a 12-week, phase llb, multicenter, randomized, double-blind, dose-ranging study.[8][9]

o Patient Population: 323 patients with moderate to severe rheumatoid arthritis on stable
background methotrexate.[9]

e Randomization: Patients were randomized 1:1:1:1:1:1:1 to one of seven treatment arms.[9]
e Treatment Arms:
o Fosdagrocorat 1 mg, 5 mg, 10 mg, or 15 mg once daily
o Prednisone 5 mg or 10 mg once daily
o Placebo once daily[9]
o Treatment Duration: 8 weeks of treatment followed by a 4-week blinded taper.[8]
e Primary Endpoints (at Week 8):
o American College of Rheumatology 20% improvement criteria (ACR20) response rates

o Percentage change from baseline in biomarkers of bone formation (procollagen type 1 N-
terminal peptide [P1NP]) and resorption (urinary N-telopeptide to urinary creatinine ratio
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Experimental Workflow for Study NCT01393639

Table 3: ACR20 Response Rates at Week 8 (NCT01393639)[9]
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Treatment Group Model-Predicted ACR20 Response (%)
Fosdagrocorat 1 mg 47%

Fosdagrocorat 5 mg 61%

Fosdagrocorat 10 mg 69%

Fosdagrocorat 15 mg 73%t

Prednisone 5 mg 51%

Prednisone 10 mg 71%

Placebo 37%

*Superior to placebo

tNon-inferior to prednisone 10 mg

Table 4: Biomarker Changes and Safety at Week 8 (NCT01393639)[9]
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Percentage Change
Treatment-Related

Treatment Group from Baseline in Serious AEs (%)
AEs (%)
P1NP
Met non-inferiority to 19.5% (pooled across  2.8% (pooled across

Fosdagrocorat 1 mg _
prednisone 5 mg all groups) all groups)

Met non-inferiority to
Fosdagrocorat 5 mg )
prednisone 5 mg

Met non-inferiority to
Fosdagrocorat 10 mg ]
prednisone 5 mg

Did not meet non-
Fosdagrocorat 15 mg inferiority to

prednisone 5 mg

Prednisone 5 mg

Prednisone 10 mg

Placebo

Notably, all doses of fosdagrocorat were found to reduce glycosylated hemoglobin (HbA1c)
levels.[9]

Summary and Conclusion

The early clinical trial data for fosdagrocorat in patients with rheumatoid arthritis demonstrated
a promising efficacy profile. In a short-term study (NCT00938587), fosdagrocorat at doses of
10 mg and 25 mg showed statistically significant improvements in disease activity compared to
both placebo and prednisone 5 mg.[6] A subsequent 12-week dose-ranging study
(NCT01393639) confirmed the efficacy of the 10 mg and 15 mg doses, with the 15 mg dose
being non-inferior to prednisone 10 mg in terms of ACR20 response.[9]

Crucially, the biomarker data from the longer study provided some support for the dissociated
mechanism of action. Fosdagrocorat at doses up to 10 mg showed a similar impact on the
bone formation marker P1NP as the lower, safer dose of prednisone 5 mg, while demonstrating
clinical efficacy comparable to higher doses of prednisone.[9] The observation of reduced
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HbAlc levels with all fosdagrocorat doses further suggests a potentially favorable metabolic
profile.[9]

The safety profile of fosdagrocorat in these early trials appeared manageable.[6][9] However,
it is important to note that the development of fosdagrocorat was ultimately discontinued, and
it has not been marketed. The reasons for this discontinuation are not detailed in the provided
search results. Further investigation into the later stages of its development would be
necessary for a complete understanding of its clinical trajectory.

In conclusion, the initial clinical evidence for fosdagrocorat supported its potential as a
dissociated glucocorticoid receptor agonist, offering a therapeutic window that could separate
anti-inflammatory efficacy from some of the hallmark adverse effects of conventional
glucocorticoids. These findings remain relevant for the ongoing development of selective
glucocorticoid receptor modulators.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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